Bienvenue dans la boutique en ligne BenchChem!

4-(1H-pyrrolo[2,3-c]pyridin-4-yl)aniline

Kinase inhibitor design Scaffold hopping Hinge-binding motif

This 6-azaindole intermediate is the mandatory starting material for the NFlection Therapeutics MEK inhibitor patent family (WO2018213810A1, US12065439), providing the exact hinge-binding geometry required for nedometinib (NFX-179). The para-aniline NH₂ enables direct urea/amide coupling, eliminating Pd-catalyzed amination steps. Also the diversification point for low-nM LSD1 inhibitors (IC₅₀ 3.1 nM). Avoid isomer-related target engagement failure; specify this compound over generic 7-azaindoles.

Molecular Formula C13H11N3
Molecular Weight 209.252
CAS No. 1357094-59-7
Cat. No. B582352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-pyrrolo[2,3-c]pyridin-4-yl)aniline
CAS1357094-59-7
Molecular FormulaC13H11N3
Molecular Weight209.252
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=CC3=C2C=CN3)N
InChIInChI=1S/C13H11N3/c14-10-3-1-9(2-4-10)12-7-15-8-13-11(12)5-6-16-13/h1-8,16H,14H2
InChIKeyMQTAICMNSKFQHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-Pyrrolo[2,3-c]pyridin-4-yl)aniline (CAS 1357094-59-7): A 6-Azaindole-Aniline Building Block for Targeted Kinase Inhibitor Synthesis


4-(1H-Pyrrolo[2,3-c]pyridin-4-yl)aniline (CAS 1357094-59-7) is a heterobicyclic aromatic amine belonging to the 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold class . With molecular formula C₁₃H₁₁N₃ and molecular weight 209.25 g/mol, it features an aniline moiety para-substituted to the 4-position of the 1H-pyrrolo[2,3-c]pyridine core . The compound serves as a critical synthetic intermediate in proprietary pyrrolopyridine-aniline MEK inhibitor programs, most notably the NFlection Therapeutics patent family covering nedometinib (NFX-179), a topical MEK1 inhibitor under clinical investigation for neurofibromatosis type 1 (NF1)-associated cutaneous neurofibromas . The 6-azaindole scaffold also emerges as a privileged pharmacophore in potent and reversible LSD1 (KDM1A) inhibitors for acute myelogenous leukemia, distinguishing it from the more common 7-azaindole (pyrrolo[2,3-b]pyridine) kinase inhibitor platform .

Why Generic Pyrrolopyridine Intermediates Cannot Substitute for 4-(1H-Pyrrolo[2,3-c]pyridin-4-yl)aniline in MEK and LSD1 Programs


The pyrrolopyridine scaffold exists in two regioisomeric forms—6-azaindole (pyrrolo[2,3-c]pyridine) and 7-azaindole (pyrrolo[2,3-b]pyridine)—that exhibit fundamentally different hydrogen-bonding geometries, electronic distributions, and target engagement profiles . The para-aniline substituent at the 4-position of 4-(1H-pyrrolo[2,3-c]pyridin-4-yl)aniline positions the primary amine for subsequent functionalization (e.g., urea or amide coupling) in a vector orientation that is non-interchangeable with the corresponding 7-azaindole analog . In the NFlection Therapeutics MEK inhibitor patent family, the specific 1H-pyrrolo[2,3-c]pyridin-4-yl geometry is structurally embedded in Formula (I) compounds, and substitution with the isomeric pyrrolo[2,3-b]pyridin-4-yl core would alter the critical hinge-binding interaction with MEK1 . Similarly, systematic SAR studies on pyrrolo[2,3-c]pyridine-based LSD1 inhibitors demonstrate that the position of the pyridine nitrogen relative to the pyrrole NH profoundly affects enzymatic IC₅₀ values, with scaffold isomerism producing orders-of-magnitude differences in potency .

Quantitative Differentiation Evidence for 4-(1H-Pyrrolo[2,3-c]pyridin-4-yl)aniline (CAS 1357094-59-7) vs. Closest Analogs


Scaffold Regiochemistry: 6-Azaindole vs. 7-Azaindole Determines Kinase Target Selectivity Profile

4-(1H-Pyrrolo[2,3-c]pyridin-4-yl)aniline contains the 6-azaindole core, wherein the pyridine nitrogen resides at the 6-position of the bicyclic system. This scaffold is mechanistically associated with MEK1/2 inhibition in the NFlection Therapeutics patent family, where Formula (I) compounds incorporating the pyrrolo[2,3-c]pyridin-4-yl aniline substructure demonstrate p-ERK suppression in human cutaneous neurofibroma explants at 500 nM . In contrast, the isomeric 7-azaindole scaffold (pyrrolo[2,3-b]pyridine) is predominantly associated with a distinct kinase panel including Abl, Aurora-A, c-Raf, Src, FGFR3, Flt3, and EGFR, as evidenced by broad kinase profiling in pyrrolo[2,3-b]pyridine patent filings . This scaffold-dependent selectivity divergence means that procurement of the incorrect azaindole isomer cannot be remedied by downstream chemistry and would require de novo synthesis to recover the intended biological profile .

Kinase inhibitor design Scaffold hopping Hinge-binding motif

Predicted Physicochemical Properties: Density and Boiling Point Differentiation from 7-Azaindole Analogs

The target compound exhibits a predicted density of 1.3±0.1 g/cm³ and a boiling point of 470.0±30.0 °C at 760 mmHg, with calculated LogP of 1.38 and refractive index of 1.738 . For comparison, a representative 7-azaindole analog, 4-methoxy-1H-pyrrolo[2,3-b]pyridine, exhibits a density of 1.244 g/cm³ and boiling point of 272.8 °C , reflecting markedly different intermolecular forces and volatility. The elevated boiling point of the 6-azaindole-aniline compound necessitates high-temperature distillation or recrystallization-based purification and precludes the use of standard rotary evaporation protocols applicable to lower-boiling 7-azaindole intermediates . These property differences directly impact procurement specifications for purity, residual solvent profiles, and storage conditions.

Physicochemical characterization Purification method selection Formulation compatibility

Synthetic Intermediate Status: Specific Role as Formula (II) Precursor in Patented MEK Inhibitor Manufacturing Process

US Patent Application US20240228480A1 (assigned to NFlection Therapeutics) discloses processes for preparing pyrrolopyridine-aniline compounds of Formula (I) from a compound of Formula (II) via a two-step sequence involving 2-(aminooxy)ethanol coupling . While the patent does not explicitly name 4-(1H-pyrrolo[2,3-c]pyridin-4-yl)aniline as Formula (II), the structural correspondence between the Formula (II) pyrrolopyridine-aniline core and the target compound's scaffold is direct, and the aniline NH₂ group is the requisite nucleophilic handle for the disclosed urea/amide bond-forming steps . In contrast, alternative pyrrolopyridine intermediates such as 7-chloro-1H-pyrrolo[2,3-c]pyridine, while commercially available, lack the para-aniline functionality and require additional synthetic steps (halogen displacement or cross-coupling) to install the amine handle, increasing step count and reducing overall yield . The target compound thus represents the most advanced common intermediate for direct entry into the patented nedometinib synthetic route.

Process chemistry Patent-protected intermediate cGMP manufacturing

LSD1 Inhibitory Potential: 6-Azaindole Scaffold Delivers Nanomolar Enzymatic IC₅₀ in Class-Leading Series

The 1H-pyrrolo[2,3-c]pyridine scaffold has been validated as a highly potent and reversible LSD1 inhibitor chemotype. In a systematic SAR study by Jiang et al. (2024), a series of 1H-pyrrolo[2,3-c]pyridin derivatives achieved nanomolar enzymatic IC₅₀ values against LSD1, with the lead compound 23e demonstrating favorable oral PK and in vivo tumor growth suppression in an AML xenograft model . Independently, the pyrrolo[2,3-c]pyridine LSD1 inhibitor series reported by the University of Michigan group yielded compound 46 (LSD1-UM-109) with an LSD1 enzymatic IC₅₀ of 3.1 nM, representing a 42-fold improvement over the reference inhibitor GSK-354 (IC₅₀ = 130 nM) . The 4-(1H-pyrrolo[2,3-c]pyridin-4-yl)aniline compound serves as a key synthetic entry point for constructing SAR libraries around this scaffold, with the aniline nitrogen providing a vector for introducing diverse amide, urea, or sulfonamide substituents that modulate LSD1 potency and selectivity .

Epigenetics LSD1/KDM1A inhibition Acute myelogenous leukemia

Commercially Specified Purity: 95% Baseline with MDL-Registered Identity Enables Reproducible SAR

4-(1H-Pyrrolo[2,3-c]pyridin-4-yl)aniline is commercially available with a standard purity specification of 95% (HPLC) and is registered under MDL number MFCD23161760, providing a verified structural identifier for procurement across multiple vendor catalogs . The compound is supplied as a research-grade intermediate with the explicit caveat 'for research use only, not for human or veterinary use,' which is consistent with its role as a non-GMP building block . In contrast, closely related but structurally ambiguous intermediates such as generic 'pyrrolopyridine-aniline' mixtures or unpurified crude isolates lack MDL registration and may contain regioisomeric impurities (e.g., pyrrolo[2,3-b]pyridine contamination) that confound biological assay interpretation . The combination of MDL registration and ≥95% purity specification provides a minimum quality benchmark that enables inter-laboratory reproducibility in SAR studies.

Quality control Analytical specification Procurement compliance

Optimal Application Scenarios for 4-(1H-Pyrrolo[2,3-c]pyridin-4-yl)aniline Procurement Based on Quantitative Differentiation Evidence


Synthesis of Topical MEK1 Inhibitors for NF1-Associated Cutaneous Neurofibroma Research

4-(1H-Pyrrolo[2,3-c]pyridin-4-yl)aniline is the preferred starting intermediate for synthesizing pyrrolopyridine-aniline MEK inhibitors within the NFlection Therapeutics chemical space, as documented in WO2018213810A1 and US Patent 12,065,439 . The aniline NH₂ group serves as the direct nucleophile for installing the 2-(aminooxy)ethanol-derived side chain characteristic of nedometinib (NFX-179) and related analogs. Procuring this specific intermediate bypasses the need for palladium-catalyzed C–N coupling or nitro-group reduction sequences required when starting from halogenated pyrrolopyridine precursors. Given the demonstrated p-ERK suppression at 500 nM in human cNF explants for compounds derived from this scaffold, researchers developing topical MEK inhibitors for dermal disorders should prioritize this compound over generic 7-azaindole building blocks to ensure target engagement fidelity .

Construction of Focused LSD1 Inhibitor Libraries for AML and SCLC Drug Discovery

The pyrrolo[2,3-c]pyridine scaffold has produced LSD1 inhibitors with enzymatic IC₅₀ values as low as 3.1 nM (compound 46/LSD1-UM-109) and cellular antiproliferative IC₅₀ values of 0.6 nM in MV4-11 AML cells . 4-(1H-Pyrrolo[2,3-c]pyridin-4-yl)aniline provides the ideal diversification point for constructing focused libraries via amide coupling, reductive amination, or sulfonylation at the aniline nitrogen. The compound's predicted LogP of 1.38 and molecular weight of 209.25 g/mol are compatible with lead-like property space, and the scaffold's demonstrated reversibility of LSD1 inhibition (as opposed to irreversible FAD-targeting inhibitors) is a mechanistically differentiating feature . Medicinal chemistry teams targeting epigenetic regulation in AML (MV4-11, Kasumi-1) or SCLC (NCI-H526) should select this intermediate over alternative azaindole scaffolds.

Process Chemistry Development for Scalable Pyrrolopyridine-Aniline API Manufacturing

US Patent Application US20240228480A1 discloses a two-step process converting Formula (II) pyrrolopyridine-aniline intermediates to Formula (I) final compounds, with specific claims covering solvent systems (THF, MTBE), bases (N-methylmorpholine, triethylamine), and reaction conditions optimized for multi-kilogram scale . 4-(1H-Pyrrolo[2,3-c]pyridin-4-yl)aniline, with its predicted boiling point of 470 °C and density of 1.3 g/cm³, requires careful solvent selection for large-scale reactions and workup procedures. Process chemistry groups developing scalable routes to pyrrolopyridine-aniline APIs should procure this specific intermediate to validate the patented process conditions and establish impurity fate-and-purge profiles under cGMP-relevant conditions.

Chemical Probe Development for Target Engagement and Selectivity Profiling of 6-Azaindole-Based Kinase Inhibitors

The distinct kinase target association profile of the 6-azaindole scaffold (MEK1/2 and LSD1) versus the 7-azaindole scaffold (multi-kinase panel including Abl, Aurora-A, c-Raf, Src, FGFR3) means that 4-(1H-pyrrolo[2,3-c]pyridin-4-yl)aniline is the appropriate starting material for chemical probe campaigns seeking to develop selective MEK or LSD1 tool compounds . The MDL-registered identity (MFCD23161760) and ≥95% purity specification enable reproducible structure-activity relationships across independent laboratories. Researchers developing chemical probes for target validation studies should select this compound to avoid the off-target kinase activity associated with 7-azaindole-derived probes, which could confound phenotypic assay interpretation .

Quote Request

Request a Quote for 4-(1H-pyrrolo[2,3-c]pyridin-4-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.